1H-Pyrrole, 1-(5-hexynyl)-
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Overview
Description
1H-Pyrrole, 1-(5-hexynyl)- is an organic compound with the molecular formula C10H13N. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The compound is characterized by the presence of a hexynyl group attached to the nitrogen atom of the pyrrole ring. This unique structure imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications .
Preparation Methods
The synthesis of 1H-Pyrrole, 1-(5-hexynyl)- can be achieved through several synthetic routes. One common method involves the reaction of pyrrole with 5-hexynyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through column chromatography to obtain the desired compound in high yield .
Industrial production methods for 1H-Pyrrole, 1-(5-hexynyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and purity of the compound .
Chemical Reactions Analysis
1H-Pyrrole, 1-(5-hexynyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives with oxidized functional groups.
Reduction: Reduction of 1H-Pyrrole, 1-(5-hexynyl)- can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced pyrrole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1H-Pyrrole, 1-(5-hexynyl)- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, 1H-Pyrrole, 1-(5-hexynyl)- is used as a probe to study enzyme activity and protein interactions. Its ability to form stable complexes with biomolecules makes it a valuable tool in biochemical assays.
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets. Research is ongoing to explore its use in drug development for various diseases.
Industry: In industrial applications, 1H-Pyrrole, 1-(5-hexynyl)- is used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 1-(5-hexynyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting biochemical pathways. Additionally, its ability to form stable complexes with proteins and nucleic acids allows it to modulate various cellular processes. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
1H-Pyrrole, 1-(5-hexynyl)- can be compared with other similar compounds, such as:
1H-Pyrrole, 1-methyl-: This compound has a methyl group instead of a hexynyl group, resulting in different chemical and physical properties.
1H-Pyrrole, 1-phenyl-: The presence of a phenyl group in this compound imparts aromaticity and stability, making it less prone to oxidation and reduction reactions.
1H-Pyrrole, 1-ethyl-: Similar to 1H-Pyrrole, 1-(5-hexynyl)-, this compound has an alkyl group, but the shorter chain length results in different reactivity and solubility properties.
The uniqueness of 1H-Pyrrole, 1-(5-hexynyl)- lies in its hexynyl group, which provides a balance of reactivity and stability, making it versatile for various applications .
Properties
Molecular Formula |
C10H13N |
---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
1-hex-5-ynylpyrrole |
InChI |
InChI=1S/C10H13N/c1-2-3-4-5-8-11-9-6-7-10-11/h1,6-7,9-10H,3-5,8H2 |
InChI Key |
OALHUYUJXPSCBM-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCN1C=CC=C1 |
Origin of Product |
United States |
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